molecular formula C10H10OS B8319987 7-Methoxy-3-methylbenzothiophene

7-Methoxy-3-methylbenzothiophene

Cat. No. B8319987
M. Wt: 178.25 g/mol
InChI Key: WWBSFLMTJJKFSU-UHFFFAOYSA-N
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Patent
US09233946B2

Procedure details

A mixture of 2-methoxylthiophenol (915 mg, 6.5 mmol), chloroacetone (1.1 mL, 13.8 mmol) and K2CO3 (1.8 g, 13 mmol) in acetone (15 mL) was refluxed for 2 h. The mixture was filtered and the solvent evaporated. The crude product was dissolved in chlorobenzene (30 mL) and polyphosphoric acid (PPA, 0.5 g) was added (Plé et al., (1988) J. Heterocyclic Chem. 25, 1271-1272). The resulting mixture was heated at 100° C. over night, and then refluxed for 5 h. The solvent was decanted from the PPA-residue. The residue was then treated with CH2Cl2 and the combined organic extracts were washed with water and dried before the solvents were evaporated. The crude product was purified on silica using heptane as eluent, to give the title compound (620 mg, 53% yield over two steps). 1H NMR (400 MHz, CDCl3) δ ppm 2.43 (d, J=1.13 Hz, 3 H) 4.01 (s, 3 H) 6.77-6.83 (m, 1 H) 7.06 (qd, J=1.17, 0.53 Hz, 1 H) 7.32-7.39 (m, 2 H).
Quantity
915 mg
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
53%

Identifiers

REACTION_CXSMILES
[O:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[SH:9])[CH3:2].Cl[CH2:11][C:12](=O)[CH3:13].C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[CH3:2][O:1][C:3]1[C:4]2[S:9][CH:11]=[C:12]([CH3:13])[C:5]=2[CH:6]=[CH:7][CH:8]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
915 mg
Type
reactant
Smiles
O(C)C1=C(C=CC=C1)S
Name
Quantity
1.1 mL
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
1.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in chlorobenzene (30 mL)
ADDITION
Type
ADDITION
Details
polyphosphoric acid (PPA, 0.5 g) was added (Plé et al., (1988) J. Heterocyclic Chem. 25, 1271-1272)
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solvent was decanted from the PPA-residue
ADDITION
Type
ADDITION
Details
The residue was then treated with CH2Cl2
WASH
Type
WASH
Details
the combined organic extracts were washed with water
CUSTOM
Type
CUSTOM
Details
dried before the solvents
CUSTOM
Type
CUSTOM
Details
were evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified on silica

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC=2C(=CSC21)C
Measurements
Type Value Analysis
AMOUNT: MASS 620 mg
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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